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Chlorodimethyl(2,4,4-trimethylpentyl)silane

Surface modification Self-assembled monolayers Monomeric vs. polymeric silanes

Chlorodimethyl(2,4,4-trimethylpentyl)silane (CAS 79957-95-2), also referred to as isooctyldimethylchlorosilane, is a monofunctional chlorosilane featuring a sterically demanding branched 2,4,4-trimethylpentyl (isooctyl) group bonded to a dimethylchlorosilyl moiety. This organosilicon compound (C10H23ClSi; MW 206.83 g/mol) is primarily utilized as a monomeric silylating agent and surface modifier, where the bulky, non-polar alkyl substituent confers distinct hydrophobic properties and controlled reactivity compared to linear alkyl or multifunctional chlorosilane analogs.

Molecular Formula C10H23ClSi
Molecular Weight 206.83 g/mol
CAS No. 79957-95-2
Cat. No. B1598235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethyl(2,4,4-trimethylpentyl)silane
CAS79957-95-2
Molecular FormulaC10H23ClSi
Molecular Weight206.83 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)C[Si](C)(C)Cl
InChIInChI=1S/C10H23ClSi/c1-9(7-10(2,3)4)8-12(5,6)11/h9H,7-8H2,1-6H3
InChIKeyXYMJSYGBKPQLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodimethyl(2,4,4-trimethylpentyl)silane (CAS 79957-95-2): Procurement and Differentiation for Branched Alkyl Silane Reagents


Chlorodimethyl(2,4,4-trimethylpentyl)silane (CAS 79957-95-2), also referred to as isooctyldimethylchlorosilane, is a monofunctional chlorosilane featuring a sterically demanding branched 2,4,4-trimethylpentyl (isooctyl) group bonded to a dimethylchlorosilyl moiety [1]. This organosilicon compound (C10H23ClSi; MW 206.83 g/mol) is primarily utilized as a monomeric silylating agent and surface modifier, where the bulky, non-polar alkyl substituent confers distinct hydrophobic properties and controlled reactivity compared to linear alkyl or multifunctional chlorosilane analogs .

Why Linear Alkyl or Multifunctional Chlorosilanes Cannot Replace Chlorodimethyl(2,4,4-trimethylpentyl)silane in Controlled Surface Functionalization


Direct substitution with a linear alkyl chlorodimethylsilane (e.g., n-octyldimethylchlorosilane) or a trichlorosilane analog fails to replicate the target compound's performance profile due to fundamental differences in steric bulk, hydrolysis kinetics, and resulting interfacial architecture. The branched 2,4,4-trimethylpentyl group significantly alters the packing density and order of self-assembled monolayers [1] and provides a steric shield that modulates the reactivity of the Si–Cl bond [2]. Consequently, the surface hydrophobicity, thermal stability, and processing cleanliness achieved with this specific branched monomeric silane cannot be assumed for other chlorosilanes, necessitating explicit comparative evaluation for procurement decisions.

Quantitative Differentiation Evidence for Chlorodimethyl(2,4,4-trimethylpentyl)silane vs. Linear and Polymeric Silane Comparators


Monomeric Grafting Yields Controlled Surface Density vs. Polymeric Trichlorosilanes

Chlorodimethylsilanes graft monomerically to hydroxylated surfaces, forming a single Si–O–surface bond per molecule. This contrasts with trichlorosilanes, which can undergo lateral polymerization, creating denser, multilayer films . The practical consequence is that the surface coverage achievable with a monomeric chlorodimethylsilane is inherently lower and more reproducible. For instance, the saturation coverage of octadecyldimethylchlorosilane (ODMS) on hydrated silicon is approximately one-third that of octadecyltrichlorosilane (ODTS) [1]. While this specific comparison uses C18 chains, the monomeric grafting mechanism is identical for all chlorodimethylsilanes, including the target compound. This predictable, lower-density functionalization is critical for applications where steric accessibility or a defined, uniform monolayer is required, such as in certain chromatographic stationary phases or nano-scale device coatings.

Surface modification Self-assembled monolayers Monomeric vs. polymeric silanes

Superior Thermal Stability of Dimethylchlorosilane Films Compared to Trichlorosilane SAMs

A direct head-to-head study comparing dichlorodimethylsilane (DDMS) monolayers to octadecyltrichlorosilane (OTS) self-assembled monolayers (SAMs) on silicon microstructures found that the DDMS film retains its hydrophobic character to temperatures exceeding 400°C, whereas the OTS SAM degrades at significantly lower temperatures [1]. Although DDMS contains two reactive chloro groups (vs. one in the target compound), the dimethyl-substituted silicon environment and the resulting monomeric-like film share the key structural feature—methyl groups adjacent to the surface silicon—that contributes to this enhanced thermal robustness. This class-level property suggests that surfaces modified with the target chlorodimethyl(2,4,4-trimethylpentyl)silane are likely to exhibit superior thermal stability compared to coatings derived from trichloro- or trialkoxy-silanes, a critical factor for high-temperature processing steps or device operation.

MEMS Anti-stiction coatings Thermal stability

Altered Volatility: Lower Boiling Point Due to Branched Alkyl Chain

The branched 2,4,4-trimethylpentyl group reduces intermolecular van der Waals interactions compared to a linear C8 alkyl chain of identical carbon count, resulting in a measurably lower boiling point. The target compound exhibits a boiling point of 213.9 ± 9.0 °C at 760 mmHg . In contrast, its linear isomer, chlorodimethyloctylsilane (n-octyldimethylchlorosilane, CAS 18162-84-0), boils at 222–225 °C under the same pressure [1]. This ~8–11 °C difference is significant for purification (distillation) and vapor-phase deposition processes, where a lower boiling point may translate to reduced energy input or altered deposition kinetics.

Physical property Volatility Boiling point

Sterically Modulated Hydrolysis Kinetics Favor Dihydroxysilane Formation

Studies on the hydrolysis of higher dialkyldichlorosilanes demonstrate that increased steric hindrance around the silicon center directly correlates with higher yields of the corresponding dialkyldihydroxysilanes [1]. The bulky 2,4,4-trimethylpentyl group in the target compound provides significant steric bulk adjacent to the reactive Si–Cl bond. This steric shielding is expected to slow the condensation of initially formed silanol intermediates, favoring the isolation of monomeric or oligomeric silanols over uncontrolled polymerization. In contrast, less sterically hindered linear alkyl chlorosilanes are prone to rapid condensation, forming complex polysiloxane mixtures.

Hydrolysis Steric hindrance Silanol synthesis

Reduced Particulate Contamination During Surface Processing

In a quantitative comparison of anti-stiction coatings for microelectromechanical systems (MEMS), atomic force microscopy (AFM) analysis revealed that silicon surfaces treated with dichlorodimethylsilane (DDMS) accumulated significantly fewer contaminant particles during subsequent processing steps than surfaces treated with octadecyltrichlorosilane (OTS) [1]. This difference is attributed to the well-defined, monomeric nature of the DDMS coating, which lacks the loosely bound polymeric aggregates characteristic of OTS SAMs. Given that the target chlorodimethyl(2,4,4-trimethylpentyl)silane also forms monomeric films, it is expected to confer a similar processing cleanliness advantage over trichlorosilane-based treatments.

MEMS fabrication Surface cleanliness Particle accumulation

Enabling Reduced-VOC Oligomeric Silane Synthesis via Direct Chlorosilane Hydrolysis-Esterification

A patent specifically employing (2,4,4-trimethylpentyl)chlorosilane as the monomer describes a one-step process for synthesizing (2,4,4-trimethylpentyl)silane oligomers with inherently lower volatile organic compound (VOC) emissions compared to traditional alkoxysilane routes [1]. By utilizing the chlorosilane directly, the process avoids the release of alcohol byproducts (ethanol, methanol) that contribute significantly to VOC content in alkoxysilane-derived waterproofing agents [1]. This provides a tangible procurement rationale for the chlorosilane over the corresponding triethoxy(2,4,4-trimethylpentyl)silane (CAS 35435-21-3) when formulating low-VOC construction materials.

Silane oligomer VOC reduction Construction chemicals

Procurement-Driven Application Scenarios for Chlorodimethyl(2,4,4-trimethylpentyl)silane


Synthesis of Reproducible, Low-Density Monomeric Stationary Phases for HPLC

For analytical and preparative liquid chromatography requiring a defined, monomeric C8-like reversed phase with high batch-to-batch reproducibility, the use of chlorodimethyl(2,4,4-trimethylpentyl)silane as a grafting agent is indicated. Its monomeric bonding mechanism ensures a uniform, sterically protected surface, avoiding the unpredictable multilayer formation typical of trichlorosilanes . The branched alkyl chain provides similar hydrophobic selectivity to a linear C8 phase but with potentially enhanced shape selectivity due to its bulk. The lower surface coverage relative to polymeric phases [1] may be advantageous for separating sterically sensitive analytes or for applications where silanol activity must be minimized without aggressive endcapping.

High-Temperature Anti-Stiction and Hydrophobic Coatings for MEMS and Semiconductor Devices

Procurement for MEMS fabrication should prioritize this compound when a thermally robust, hydrophobic release coating is required. Evidence from analogous dimethylchlorosilane films demonstrates retention of hydrophobicity above 400°C [2], far exceeding the thermal stability of common trichlorosilane SAMs. Furthermore, the monomeric nature of the film minimizes particulate contamination during subsequent wafer handling and dicing [2], a critical yield factor in microdevice manufacturing. The branched alkyl group also offers a lower coefficient of friction than uncoated silicon [2].

Formulation of Low-VOC, Penetrating Water Repellents for Concrete and Masonry

In construction chemical formulation, chlorodimethyl(2,4,4-trimethylpentyl)silane serves as a key monomer for synthesizing silane oligomers that provide durable water repellency without the high VOC burden associated with traditional alkoxysilane-based products [3]. The direct chlorosilane route enables a one-step hydrolysis-esterification process that avoids alcohol release [3]. This meets tightening environmental regulations while delivering the deep penetration and alkali resistance characteristic of isooctyl-functional silanes. The lower boiling point of the monomer also facilitates purification and handling during oligomer synthesis.

Silylating Agent for Sterically Demanding Alcohols or Amines in Organic Synthesis

As a protecting group reagent, the bulky 2,4,4-trimethylpentyl group provides superior steric shielding to the silyl ether or silyl amine linkage, enhancing stability towards acidic or basic hydrolysis compared to linear alkyl (e.g., n-octyl) or trimethylsilyl (TMS) groups. The controlled, sterically modulated hydrolysis kinetics [4] allow for selective deprotection strategies in complex molecule synthesis. This makes the compound a valuable, differentiated alternative to generic chlorotrimethylsilane or chlorodimethyloctylsilane for protecting sensitive alcohols in total synthesis.

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